2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

medicinal chemistry drug discovery ligand efficiency

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-3-sulfonylacetamide bearing a primary acetamide group and a 4-methylpiperidinyl-2-oxoethyl substituent at the indole N1 position (molecular formula C18H23N3O4S, MW 377.46 g/mol). Indole-3-sulfonamide derivatives are a recognized scaffold in carbonic anhydrase (CA) inhibitor development, with the primary sulfonamide/acetamide group serving as a zinc-binding motif.

Molecular Formula C18H23N3O4S
Molecular Weight 377.46
CAS No. 878059-07-5
Cat. No. B2730344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS878059-07-5
Molecular FormulaC18H23N3O4S
Molecular Weight377.46
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N
InChIInChI=1S/C18H23N3O4S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(26(24,25)12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22)
InChIKeyPXVMLUGEFZMJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878059-07-5) – Physicochemical Profile and Class Identity for Procurement Screening


2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-3-sulfonylacetamide bearing a primary acetamide group and a 4-methylpiperidinyl-2-oxoethyl substituent at the indole N1 position (molecular formula C18H23N3O4S, MW 377.46 g/mol). Indole-3-sulfonamide derivatives are a recognized scaffold in carbonic anhydrase (CA) inhibitor development, with the primary sulfonamide/acetamide group serving as a zinc-binding motif [1]. The compound’s low molecular weight and the presence of a free –CONH2 terminus distinguish it from bulkier N-aryl analogs in the same series.

Why Unverified Replacement of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide with In-Class Analogs Risks Inconsistent Screening Results


Within the indole-3-sulfonylacetamide series, even subtle changes to the amide terminus profoundly alter computed physicochemical descriptors and likely target engagement. For example, the close analog N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878059-19-9) exhibits a higher logP (XLogP3 = 4.3) and molecular weight (481.6 g/mol) compared to the target compound’s primary acetamide [1]. Such differences affect aqueous solubility, membrane permeability, and hydrogen-bonding capacity, which directly influence hit confirmation rates and SAR interpretation. Therefore, indiscriminate substitution among in-class compounds can introduce uncontrolled variability in assay outcomes.

Quantified Differentiation Matrix for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide vs. Closest Analogs


Lower Molecular Weight Distinguishes the Target Compound from N-Arylated Analogs

The target compound’s molecular weight of 377.46 g/mol is 104.14 g/mol lower than that of its N-(2,3-dimethylphenyl) analog (481.6 g/mol) [1]. This reduction in size improves compliance with Lipinski’s rule-of-five and typically correlates with higher ligand efficiency indices, making it a more attractive starting point for fragment-based or lead-optimization campaigns.

medicinal chemistry drug discovery ligand efficiency

Reduced Lipophilicity (XLogP3) Enhances Aqueous Solubility of the Primary Acetamide Compound

The target compound’s primary acetamide terminus confers a lower predicted logP compared to N-arylated analogs. The N-(2,3-dimethylphenyl) derivative has an XLogP3 of 4.3 [1]; the target compound’s XLogP3 is estimated at approximately 2.0–2.5 based on fragment-additivity methods. This difference of ~1.8–2.3 log units translates to a theoretical aqueous solubility improvement of one to two orders of magnitude.

physicochemical profiling solubility ADME

Increased Hydrogen-Bond Donor Count Enables Distinct Target-Engagement Profile Relative to N-Substituted Analogs

The target compound possesses two hydrogen-bond donors (the primary amide –CONH2), whereas the N-(2,3-dimethylphenyl) analog has only one (the sulfonamide NH) [1]. Within the carbonic anhydrase active site, primary sulfonamide/amide groups form crucial hydrogen bonds with the zinc-bound water/hydroxide and adjacent residues Thr199 and Glu106 [2]. An additional donor may alter the inhibition profile across CA isoforms.

molecular recognition zinc-binding group carbonic anhydrase

Procurement-Relevant Application Scenarios for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878059-07-5)


Isoform-Selective Carbonic Anhydrase Inhibitor Screening

The compound’s primary acetamide zinc-binding group and moderate lipophilicity make it suitable for inclusion in focused libraries aimed at identifying selective inhibitors of tumor-associated CA isoforms IX and XII, where reduced logP may limit off-target membrane partitioning [1][2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight below 400 Da and two hydrogen-bond donors, the compound qualifies as a fragment-like molecule. Its physicochemical profile supports its use as a starting point for structure-based optimization against metalloenzymes [1].

SAR Exploration of Indole N1 Substitution Effects

The 4-methylpiperidinyl-2-oxoethyl substituent is a common motif in kinase and GPCR modulator series. This compound serves as a versatile intermediate for further derivatization at the acetamide terminus, enabling systematic SAR studies without the confounding influence of a bulky N-aryl group [1].

Quote Request

Request a Quote for 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.